molecular formula C20H26N2O4S B11623660 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide

2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide

Cat. No.: B11623660
M. Wt: 390.5 g/mol
InChI Key: OWTZVYRDNHLORU-UHFFFAOYSA-N
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Description

2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with sec-butylamine and acetic anhydride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)acetamide: This compound shares the methoxyphenyl and acetamide groups but lacks the sulfonamide and sec-butyl groups.

    4-methylbenzenesulfonamide: This compound contains the sulfonamide group but lacks the methoxyphenyl and sec-butyl groups.

    N-sec-butylacetamide: This compound includes the sec-butyl and acetamide groups but lacks the methoxyphenyl and sulfonamide groups. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-butan-2-yl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C20H26N2O4S/c1-5-16(3)21-20(23)14-22(18-8-6-7-9-19(18)26-4)27(24,25)17-12-10-15(2)11-13-17/h6-13,16H,5,14H2,1-4H3,(H,21,23)

InChI Key

OWTZVYRDNHLORU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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